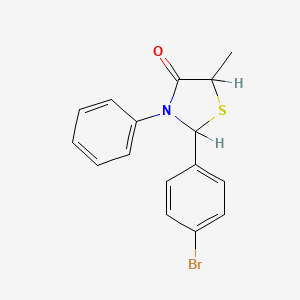
2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one is an organic compound belonging to the thiazolidinone class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between 4-bromobenzaldehyde, acetophenone, and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Reaction Conditions:
Reagents: 4-bromobenzaldehyde, acetophenone, thiourea
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (approximately 80-90°C)
Time: 6-8 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: room temperature to 40°C.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent: tetrahydrofuran or ethanol; temperature: 0°C to room temperature.
Substitution: Amines, thiols; solvent: ethanol or methanol; catalyst: potassium carbonate or sodium hydroxide; temperature: reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Amino or thiol-substituted thiazolidinones
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Medicine: Research has indicated that the compound may possess anti-inflammatory and anticancer properties. It is being investigated for its potential use in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the formulation of various industrial products.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and proteins involved in cellular processes. For example, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis, while its anticancer properties are linked to the inhibition of cell proliferation and induction of apoptosis.
相似化合物的比较
2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
- 2-(4-Chlorophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
- 2-(4-Fluorophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
- 2-(4-Methylphenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical and biological properties compared to its analogs. The bromine atom enhances the compound’s reactivity and potential for substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom may contribute to the compound’s biological activity, providing distinct advantages in antimicrobial and anticancer applications.
属性
CAS 编号 |
128914-29-4 |
|---|---|
分子式 |
C16H14BrNOS |
分子量 |
348.3 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14BrNOS/c1-11-15(19)18(14-5-3-2-4-6-14)16(20-11)12-7-9-13(17)10-8-12/h2-11,16H,1H3 |
InChI 键 |
XPPFSOPMMOZDQI-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















